1-(1-Chloroethyl)-4-nitrobenzene

Descripción general

Descripción

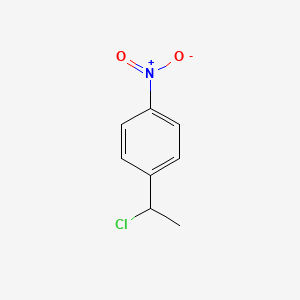

1-(1-Chloroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is characterized by a benzene ring substituted with a nitro group at the para position and a 1-chloroethyl group at the meta position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(1-chloroethyl)benzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-nitro product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Chloroethyl)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Nucleophilic Substitution: 1-(1-Hydroxyethyl)-4-nitrobenzene, 1-(1-Aminoethyl)-4-nitrobenzene.

Reduction: 1-(1-Chloroethyl)-4-aminobenzene.

Oxidation: 1-(1-Carboxyethyl)-4-nitrobenzene.

Aplicaciones Científicas De Investigación

1-(1-Chloroethyl)-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of polymers and other materials with specific properties.

Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.

Mecanismo De Acción

The mechanism of action of 1-(1-Chloroethyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms. These transformations involve various molecular targets and pathways, including the activation of specific enzymes and the formation of intermediate complexes.

Comparación Con Compuestos Similares

1-(1-Chloroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

1-(1-Chloroethyl)-2-nitrobenzene: Differing in the position of the nitro group, which affects its reactivity and applications.

1-(1-Bromoethyl)-4-nitrobenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

1-(1-Chloroethyl)-4-aminobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and materials science.

Actividad Biológica

1-(1-Chloroethyl)-4-nitrobenzene, also known by its CAS number 19935-75-2, is a chemical compound that has garnered attention due to its potential biological activities and implications in toxicology. This article explores its biological activity, including mechanisms of action, toxicity, mutagenicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : CHClNO

- Molecular Weight : 186.61 g/mol

This compound features a nitro group (-NO) and a chloroethyl group (-CHCl), which are significant for its reactivity and biological interactions.

The biological activity of this compound can be understood through its metabolic pathways and interactions with biological systems:

- Nitro Group Reduction : In vivo, the nitro group can undergo reduction to form amines, which may participate in further reactions leading to various biological effects.

- Glutathione Conjugation : The compound can react with glutathione, a critical antioxidant in the body, leading to the formation of conjugates that may alter cellular functions.

- Oxidative Stress : The compound has been shown to induce oxidative stress in cells, which can lead to damage in cellular components such as DNA and proteins.

Acute Toxicity

This compound exhibits significant acute toxicity. The oral LD50 values have been reported as follows:

- Male Rats : 294 mg/kg

- Female Rats : 565 mg/kg

Symptoms of acute exposure include cyanosis, methaemoglobinaemia, vomiting, and headache .

Chronic Toxicity

Chronic exposure studies indicate that this compound may lead to:

- Methaemoglobinaemia : A condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues.

- Histopathological Changes : Observed in target organs like the liver and kidneys during long-term studies .

Mutagenicity and Carcinogenicity

Research indicates that this compound possesses mutagenic properties. It has been shown to induce reverse mutations in bacterial assays and chromosomal aberrations at high doses in vitro. However, it was not mutagenic in mammalian cells under certain conditions .

In chronic toxicity studies involving rats, an increased incidence of interstitial cell tumors was noted; however, these findings were within historical control ranges and deemed not directly related to the compound .

Case Studies

Several studies have investigated the biological effects of this compound:

- Occupational Exposure : A case study involving workers exposed to this compound highlighted symptoms such as headaches and respiratory issues, correlating with elevated levels of methaemoglobin in blood samples.

- Animal Studies : Long-term feeding studies in rodents have revealed developmental toxicity at doses associated with maternal toxicity .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Acute Toxicity (LD50) | Male Rats: 294 mg/kg; Female Rats: 565 mg/kg |

| Chronic Toxicity Symptoms | Methaemoglobinaemia, histopathological changes in liver and kidneys |

| Mutagenicity | Induces reverse mutations in bacteria; chromosomal aberrations at high doses |

| Carcinogenic Potential | Increased incidence of tumors in chronic studies; not conclusively linked |

| Mechanism of Action | Nitro group reduction, oxidative stress induction, glutathione conjugation |

Propiedades

IUPAC Name |

1-(1-chloroethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATFGMPDXQAUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399129 | |

| Record name | 1-(1-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-75-2 | |

| Record name | 1-(1-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.